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molecular formula H5O10P3 B1232095 Triphosphate(5-) CAS No. 14127-68-5

Triphosphate(5-)

Cat. No. B1232095
M. Wt: 257.96 g/mol
InChI Key: UNXRWKVEANCORM-UHFFFAOYSA-N
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Patent
US07179603B2

Procedure details

Enzyme assay procedures were performed in a manner similar to those described by Seto et al. (13) by measuring the hydrolysis of dGTP to Norit non-adsorbable PPPi. The incubation mixture had a volume of 55 μL and included 2.0 mM dGTP; 67 mM Glycine, pH 8.5; 6.7 mM MgCl2; and 0.02–0.2 milliunit of enzyme. After 20 min at 37° C., the reaction was terminated by addition of an acidic suspension of Norit A. The mixture was centrifuged, and an aliquot of the supernatant was brought to 0.15 N HCl, and was boiled for 15 minutes. This step in the procedure resulted in the hydrolysis of tripolyphosphate to orthophosphate. The total orthophosphate concentration was determined calorimetrically by the addition of an ascorbate-molybdate solution. The absorbance at 780 nm was determined after incubating the mixture at 45° C. for 15 minutes. Results were compared to a phosphate standard curve. A unit of enzyme forms 1 μmol of tripolyphosphate under these conditions. The stimulatory effect of ssDNA was assayed by adding 50 μg/mL of m13 mp18 DNA to the standard assay.
[Compound]
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
tripolyphosphate
Name
orthophosphate

Identifiers

REACTION_CXSMILES
[P:1]([O:13]C[C@H]1O[C@@H](N2C3N=C(N)NC(=O)C=3N=C2)C[C@@H]1O)([O:4][P:5]([O:8][P:9]([OH:12])([OH:11])=[O:10])([OH:7])=[O:6])(=[O:3])[OH:2].C.NCC(O)=O.[Mg+2].[Cl-].[Cl-]>>[O-:12][P:9]([O:8][P:5]([O:4][P:1]([O-:13])([O-:3])=[O:2])([O-:7])=[O:6])([O-:11])=[O:10].[P:1]([O-:13])([O-:4])([O-:3])=[O:2] |f:3.4.5|

Inputs

Step One
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was terminated by addition of an acidic suspension of Norit A
WAIT
Type
WAIT
Details
was boiled for 15 minutes
Duration
15 min

Outcomes

Product
Details
Reaction Time
20 min
Name
tripolyphosphate
Type
product
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
Name
orthophosphate
Type
product
Smiles
P(=O)([O-])([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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